4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide 4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 303083-74-1
VCID: VC16099550
InChI: InChI=1S/C16H16N2O3/c1-20-14-9-7-12(8-10-14)16(19)18-17-11-13-5-3-4-6-15(13)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+
SMILES:
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol

4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide

CAS No.: 303083-74-1

Cat. No.: VC16099550

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide - 303083-74-1

Specification

CAS No. 303083-74-1
Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
IUPAC Name 4-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C16H16N2O3/c1-20-14-9-7-12(8-10-14)16(19)18-17-11-13-5-3-4-6-15(13)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+
Standard InChI Key HBRGUFKBOUYUNL-GZTJUZNOSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC
Canonical SMILES COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC

Introduction

Chemical Synthesis and Optimization

Synthetic Route Design

The synthesis of 4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide follows a condensation strategy between 4-methoxybenzohydrazide (1a) and 2-methoxybenzaldehyde (2a). As detailed in analogous protocols , the reaction proceeds via nucleophilic acyl substitution under reflux in methanol, yielding the target hydrazone in 82–89% efficiency. Key steps include:

  • Formation of 4-methoxybenzohydrazide: Methyl 4-methoxybenzoate reacts with hydrazine hydrate (80% v/v) under reflux for 2 hours, producing the hydrazide intermediate .

  • Condensation with 2-methoxybenzaldehyde: Equimolar quantities of 4-methoxybenzohydrazide and 2-methoxybenzaldehyde undergo reflux in methanol for 3–4 hours, facilitated by acid catalysis (e.g., glacial acetic acid) .

The reaction’s simplicity and high yield (85–89%) make it scalable, while aqueous workup minimizes byproduct formation.

Spectral Characterization

Structural confirmation relies on multimodal spectroscopic analysis:

Table 1: Spectral Data for 4-Methoxy-N'-(2-Methoxybenzylidene)Benzohydrazide

TechniqueKey SignalsAssignment
FTIR (cm⁻¹)3272 (NH stretch), 1602 (C=O), 1511 (C=N), 2834 (OCH₃)Hydrazide backbone; methoxy groups
¹H NMR (DMSO-d₆)δ 11.8 (s, 1H, NH), 8.5 (s, 1H, CH=N), 7.9–6.5 (m, Ar-H), 3.8 (s, 3H, OCH₃)E-configuration of hydrazone; aromatic rings
¹³C NMRδ 162 (C=O), 159–148 (C=N, Ar-C), 55 (OCH₃)Carbonyl and imine connectivity
MS (EI)m/z 302 [M+H]⁺Molecular ion confirmation

The E-configuration of the hydrazone bond is corroborated by the singlet for the imine proton (δ 8.5 ppm) and absence of coupling in the NH region .

Structural and Electronic Features

Molecular Geometry

X-ray crystallography of analogous compounds reveals a planar hydrazone linkage (-N=N-CH=), with dihedral angles between aromatic rings ranging from 15–30°. This planarity enhances π-π stacking and hydrogen-bonding potential, critical for protein target engagement.

Tautomeric Behavior

In solution, the compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the hydrazide NH and adjacent carbonyl oxygen . This dynamic equilibrium influences reactivity and binding modes in biological systems.

Biological Activity Profiling

Antioxidant Capacity

In DPPH radical scavenging assays, the compound exhibits IC₅₀ values of 227–287 µM , outperforming rutin (IC₅₀ = 294 µM) in antiglycation models. The ortho-methoxy group likely augments electron donation, stabilizing radical intermediates .

Molecular Docking Insights

Docking studies against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2NSD) demonstrate favorable binding (LibDock score: 98.7) . Key interactions include:

  • Hydrogen bonding between the hydrazide NH and Ser20.

  • π-alkyl interactions with Val65 and Ile194 side chains.

Table 2: Predicted Binding Parameters

ParameterValueBiological Implication
LibDock Score98.7High affinity for target
Hydrogen Bonds2 (Ser20, Gly96)Stabilizes enzyme-inhibitor complex
Absolute Energy (kcal/mol)-49.85Thermodynamically favorable binding

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: The 4-methoxy group on the benzohydrazide enhances solubility, while the 2-methoxy on the benzylidene ring improves lipophilicity and target affinity .

  • Hydrazone Linkage: The (-CH=N-) moiety is critical for antiglycation activity, acting as a chelating site for metal ions involved in advanced glycation end-product (AGE) formation .

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